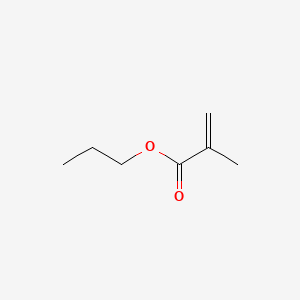

N-Propyl methacrylate

Cat. No. B1680072

Key on ui cas rn:

2210-28-8

M. Wt: 128.17 g/mol

InChI Key: NHARPDSAXCBDDR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08877954B2

Procedure details

100 g of Ludox TMA® [available from Helm AG; 34% nanosilica dispersion in water] is mixed with 100 ml of ethanol. To this mixture is added 11.7 g (25.6 mmol) of a photoinitiator [see reaction scheme] and 12.7 g (51 mmol) of 3-(trimethoxysilyl)propyl methacrylate at room temperature. The mixture is stirred at 50° C. for 20 hours. The amount of solvent is halved by evaporation in the rotary evaporator. By adding 150 ml of cyclohexane the product precipitates and is separated by centrifugation. After re-dispersing the product in butylacetate (BuOAc) a dispersion with 18.6 wt. % solid content is obtained. The ratio of photoinitiator to methacrylic groups is calculated based on analytical data to be 1 to 1.54. Thermographimetric analysis (TGA; heating rate: 10° C./min from 25° C. to 600° C.): Weight loss: 28.6%, corresponding to the organic material. Elemental analysis: found: C, 18.68%, H, 2.64%, O, 9.52%, S, 1.72: corresponding to an organic content of 32.6%. DLS: Average diameter d=54 nm.

Name

Identifiers

|

REACTION_CXSMILES

|

O=[Si]=O.C(O)C.[C:7]([O:12][CH2:13][CH2:14][CH2:15][Si](OC)(OC)OC)(=[O:11])[C:8]([CH3:10])=[CH2:9]>O>[C:7]([O:12][CH2:13][CH2:14][CH3:15])(=[O:11])[C:8]([CH3:10])=[CH2:9]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

12.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred at 50° C. for 20 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this mixture is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The amount of solvent is halved by evaporation in the rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

By adding 150 ml of cyclohexane the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated by centrifugation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After re-dispersing the product in butylacetate (BuOAc) a dispersion with 18.6 wt. % solid content

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thermographimetric analysis (TGA; heating rate: 10° C./min from 25° C. to 600° C.)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |